Cas no 194241-83-3 ((E)-2-(((2-(2-Aminothiazol-4-yl)-3-oxo-3-((2-oxoethyl)amino)prop-1-en-1-yl)amino)oxy)-2-methylpropanoic Acid)

(E)-2-(((2-(2-Aminothiazol-4-yl)-3-oxo-3-((2-oxoethyl)amino)prop-1-en-1-yl)amino)oxy)-2-methylpropanoic Acid structure
194241-83-3 structure
Product Name:(E)-2-(((2-(2-Aminothiazol-4-yl)-3-oxo-3-((2-oxoethyl)amino)prop-1-en-1-yl)amino)oxy)-2-methylpropanoic Acid
CAS No:194241-83-3
MF:C11H14N4O5S
MW:314.317660808563
CID:1065472
PubChem ID:10358258
Update Time:2025-04-20

(E)-2-(((2-(2-Aminothiazol-4-yl)-3-oxo-3-((2-oxoethyl)amino)prop-1-en-1-yl)amino)oxy)-2-methylpropanoic Acid Chemical and Physical Properties

Names and Identifiers

    • (E)-2-(((2-(2-Aminothiazol-4-yl)-3-oxo-3-((2-oxoethyl)amino)prop-1-en-1-yl)amino)oxy)-2-methylpropanoic Acid
    • (Z)-2-[[[1-(2-Amino-4-thiazolyl)-2-oxo-2-[(1,3-dioxopropyl)amino]ethylidene]amino]oxy]-2-methylpropa
    • (Z)-2-[[[1-(2-Amino-4-thiazolyl)-2-oxo-2-[(1,3-dioxopropyl)amino]ethylidene]amino]oxy]-2-methylpropanoic Acid
    • 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-(2-oxoethylamino)ethylidene]amino]oxy-2-methylpropanoic acid
    • Ceftazidime Ep Impurity G
    • UNII-VF63LFC0D8
    • Ceftazidime specified impurity G [EP]
    • Ceftazidime pentahydrate impurity G [EP]
    • Propanoic acid, 2-(((Z)-(1-(2-amino-4-thiazolyl)-2-oxo-2-((2-oxoethyl)amino)ethylidene)amino)oxy)-2-methyl
    • 2-[[(Z)-[1-(2-Amino-4-thiazolyl)-2-oxo-2-[(2-oxoethyl)amino]ethylidene]amino]oxy]-2-methylpropanoic acid
    • Aldehyde 2
    • 194241-83-3
    • Propanoic acid, 2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-oxo-2-[(2-oxoethyl)amino]ethylidene]amino]oxy]-2-methyl-
    • CEFTAZIDIME IMPURITY G [EP IMPURITY]
    • VF63LFC0D8
    • CEFTAZIDIME PENTAHYDRATE IMPURITY G [EP IMPURITY]
    • 2-[[[(1Z)-1-(2-Aminothiazol-4-yl)-2-[(oxoethyl)amino]-2-oxoethylidene] amino] oxy]-2-methylpropanoic acid
    • Ceftazidime impurity G [EP]
    • XARVANDLQOZMMJ-VIZOYTHASA-N
    • 2-((((1Z)-1-(2-Aminothiazol-4-yl)-2-((oxoethyl)amino)-2-oxoethylidene)amino)oxy)-2-methylpropanoic acid
    • Inchi: 1S/C11H14N4O5S/c1-11(2,9(18)19)20-15-7(8(17)13-3-4-16)6-5-21-10(12)14-6/h4-5H,3H2,1-2H3,(H2,12,14)(H,13,17)(H,18,19)/b15-7-
    • InChI Key: XARVANDLQOZMMJ-CHHVJCJISA-N
    • SMILES: S1C(N)=NC(=C1)/C(/C(NCC=O)=O)=N/OC(C(=O)O)(C)C

Computed Properties

  • Exact Mass: 314.06849073g/mol
  • Monoisotopic Mass: 314.06849073g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 7
  • Complexity: 454
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 172Ų

(E)-2-(((2-(2-Aminothiazol-4-yl)-3-oxo-3-((2-oxoethyl)amino)prop-1-en-1-yl)amino)oxy)-2-methylpropanoic Acid Related Literature

Recommended suppliers
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司